1-Ethyl-3-pyrrolidinol

Descripción

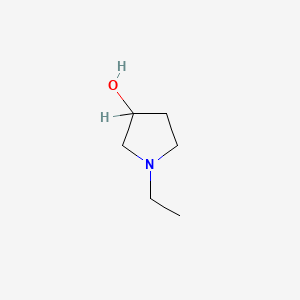

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBNECMSCRAUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314369 | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-14-1 | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinol, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Ethyl-3-pyrrolidinol from 1,4-dichloro-2-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 1-Ethyl-3-pyrrolidinol, a valuable heterocyclic building block, commencing from the starting material 1,4-dichloro-2-butanol. The synthesis is predicated on established principles of amine chemistry and cyclization reactions, drawing parallels from analogous transformations reported in the scientific literature. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow to support research and development activities.

Synthetic Strategy

The primary proposed route for the synthesis of this compound from 1,4-dichloro-2-butanol involves a direct one-pot cyclization reaction with ethylamine. This approach is advantageous due to its atom economy and procedural simplicity. An alternative two-step pathway, involving the initial synthesis of 3-pyrrolidinol followed by N-ethylation, is also presented as a viable option.

Proposed Primary Synthetic Pathway: Direct Cyclization

The core of this synthesis involves the reaction of 1,4-dichloro-2-butanol with an excess of ethylamine. The reaction proceeds via a tandem nucleophilic substitution, where the primary amine displaces both chloride leaving groups, leading to the formation of the pyrrolidine ring. The hydroxyl group at the 2-position of the starting material is retained in the final product at the 3-position of the pyrrolidine ring.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the proposed synthetic routes.

Protocol 1: Direct Synthesis of this compound from 1,4-dichloro-2-butanol

This protocol is based on analogous reactions involving the cyclization of dihaloalcohols with primary amines.[1]

Materials and Equipment:

-

1,4-dichloro-2-butanol

-

Ethylamine (70% solution in water or anhydrous)

-

Sodium hydroxide

-

Toluene or other suitable high-boiling solvent

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-dichloro-2-butanol (1.0 eq) in a suitable solvent such as toluene.

-

Addition of Ethylamine: Add an excess of ethylamine (3.0-5.0 eq) to the reaction mixture. The use of excess amine serves to drive the reaction to completion and act as a base to neutralize the hydrogen chloride formed during the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain under vigorous stirring for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize any remaining ammonium salts and to facilitate the extraction of the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Alternative Two-Step Synthesis

This alternative involves the synthesis of 3-pyrrolidinol followed by N-ethylation.

This step involves the reaction of 1,4-dichloro-2-butanol with ammonia.

Procedure:

-

Follow the general procedure outlined in Protocol 2.1, substituting ethylamine with an excess of aqueous ammonia.

-

After purification, 3-pyrrolidinol is obtained.

Materials and Equipment:

-

3-pyrrolidinol

-

Ethyl iodide or diethyl sulfate

-

Potassium carbonate or triethylamine

-

Acetonitrile or other suitable polar aprotic solvent

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: Dissolve 3-pyrrolidinol (1.0 eq) in acetonitrile in a round-bottom flask.

-

Addition of Base and Alkylating Agent: Add a base such as potassium carbonate (1.5-2.0 eq) to the solution, followed by the dropwise addition of the ethylating agent (e.g., ethyl iodide, 1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography or vacuum distillation to afford this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed direct synthesis protocol. Note that these are representative values based on similar chemical transformations and may require optimization.

| Parameter | Value | Unit |

| Reactants | ||

| 1,4-dichloro-2-butanol | 1.0 | eq |

| Ethylamine | 3.0 - 5.0 | eq |

| Reaction Conditions | ||

| Solvent | Toluene | - |

| Temperature | 80 - 110 | °C |

| Reaction Time | 12 - 24 | hours |

| Product | ||

| Theoretical Yield | - | g |

| Actual Yield (Projected) | 60 - 80 | % |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the direct synthesis and purification of this compound.

Caption: Experimental workflow for the direct synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound from 1,4-dichloro-2-butanol. The detailed experimental protocols, data summary, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The presented methodologies are based on established chemical principles and offer a solid foundation for the practical synthesis of this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-Depth Technical Guide to the Reaction of 1-Ethyl-3-pyrrolidinol with Ethylamine for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reaction mechanisms for the synthesis of N-ethyl-1-ethylpyrrolidin-3-amine from 1-Ethyl-3-pyrrolidinol and ethylamine. Given the absence of direct literature on this specific transformation, this document outlines two primary, chemically sound methodologies: Catalytic Amination via the "Borrowing Hydrogen" principle and a Two-Step Reductive Amination sequence . This guide is intended to provide researchers and drug development professionals with a strong theoretical and practical foundation for synthesizing this and related pyrrolidine derivatives, which are common scaffolds in medicinal chemistry.

Introduction to Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of substituted pyrrolidines, therefore, is a critical endeavor in the development of new chemical entities.

This guide focuses on the conversion of this compound, a readily available starting material, to N-ethyl-1-ethylpyrrolidin-3-amine, a di-substituted amine that could serve as a key intermediate in the synthesis of more complex molecules.

Plausible Reaction Mechanisms

Two principal catalytic routes are proposed for the reaction between this compound and ethylamine.

Pathway 1: Direct Catalytic Amination via "Borrowing Hydrogen"

The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is an elegant and atom-economical approach for the formation of C-N bonds from alcohols and amines. This process is typically catalyzed by transition metal complexes, most notably those based on ruthenium and iridium.

Core Concept: The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to a ketone intermediate. This ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the amine product with water as the only byproduct.

The proposed reaction workflow is as follows:

Caption: Borrowing Hydrogen Catalytic Cycle.

Pathway 2: Two-Step Synthesis via Oxidation and Reductive Amination

An alternative and often highly effective strategy involves a two-step sequence: the oxidation of the starting alcohol to the corresponding ketone, followed by the reductive amination of the ketone with the desired amine.

Core Concept: This pathway decouples the oxidation and amination steps, allowing for the optimization of each transformation independently. The intermediate ketone, 1-ethyl-3-pyrrolidinone, is isolated before being subjected to reductive amination conditions.

The logical workflow for this pathway is:

Caption: Two-Step Oxidation and Reductive Amination.

Experimental Protocols (Based on Analogous Reactions)

The following protocols are adapted from established literature procedures for similar substrates and transformations, providing a robust starting point for experimental work.

Protocol for Catalytic Amination via "Borrowing Hydrogen"

This protocol is based on the ruthenium-catalyzed amination of secondary alcohols.

Reaction: this compound + Ethylamine ---> N-ethyl-1-ethylpyrrolidin-3-amine

Materials:

-

This compound

-

Ethylamine (e.g., 2.0 M solution in THF or as a neat liquid)

-

[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (Ligand)

-

Potassium tert-butoxide (Base)

-

Anhydrous Toluene (Solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol, 1 mol%) and dppf (e.g., 0.022 mmol, 2.2 mol%).

-

Add anhydrous toluene (e.g., 2 mL) and stir the mixture for 15 minutes at room temperature to form the active catalyst.

-

Add potassium tert-butoxide (e.g., 0.1 mmol, 10 mol%).

-

Add this compound (e.g., 1.0 mmol).

-

Add ethylamine (e.g., 1.2 mmol, 1.2 equivalents).

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 110-130 °C) for a designated time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Two-Step Synthesis

This protocol describes a Swern oxidation, a mild and effective method for converting secondary alcohols to ketones.

Reaction: this compound ---> 1-Ethyl-3-pyrrolidinone

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of oxalyl chloride (e.g., 1.1 mmol) in anhydrous DCM (e.g., 5 mL) at -78 °C under an inert atmosphere, add a solution of DMSO (e.g., 2.2 mmol) in anhydrous DCM (e.g., 2 mL) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (e.g., 1.0 mmol) in anhydrous DCM (e.g., 3 mL) dropwise.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (e.g., 5.0 mmol) and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1-ethyl-3-pyrrolidinone by column chromatography or distillation.

This protocol utilizes sodium triacetoxyborohydride, a mild reducing agent suitable for reductive aminations.

Reaction: 1-Ethyl-3-pyrrolidinone + Ethylamine ---> N-ethyl-1-ethylpyrrolidin-3-amine

Materials:

-

1-Ethyl-3-pyrrolidinone

-

Ethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (optional, as a catalyst)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

-

To a stirred solution of 1-Ethyl-3-pyrrolidinone (e.g., 1.0 mmol) and ethylamine (e.g., 1.5 mmol) in anhydrous DCE (e.g., 10 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (e.g., 1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative data for the proposed reactions based on analogous transformations found in the literature.

Table 1: Expected Data for Catalytic Amination via "Borrowing Hydrogen"

| Parameter | Expected Value |

| Catalyst Loading | 0.5 - 2.0 mol% |

| Ligand to Metal Ratio | 1.1:1 to 2.2:1 |

| Base | 10 - 20 mol% |

| Temperature | 100 - 140 °C |

| Reaction Time | 12 - 48 hours |

| Solvent | Toluene, Xylene, Dioxane |

| Yield | 60 - 90% |

Table 2: Expected Data for Two-Step Synthesis

| Step | Parameter | Expected Value |

| Oxidation | Reagent | Swern, PCC, Dess-Martin |

| Temperature | -78 °C to room temp. | |

| Reaction Time | 1 - 4 hours | |

| Yield | 85 - 98% | |

| Reductive Amination | Reducing Agent | NaBH(OAc)₃, NaBH₃CN |

| Temperature | Room temperature | |

| Reaction Time | 12 - 24 hours | |

| Yield | 70 - 95% |

Conclusion

The synthesis of N-ethyl-1-ethylpyrrolidin-3-amine from this compound and ethylamine is a feasible transformation that can likely be achieved through at least two robust catalytic methodologies. The "Borrowing Hydrogen" approach offers an elegant, atom-economical, one-pot synthesis, while the two-step oxidation and reductive amination pathway provides a potentially higher-yielding route with more straightforward optimization of individual steps. The choice of method will depend on factors such as substrate availability, desired scale, and the specific equipment and expertise available in the laboratory. The experimental protocols and expected data provided in this guide offer a solid foundation for the development of a successful synthesis of this and related valuable pyrrolidine derivatives for application in drug discovery and development.

Spectroscopic Analysis of 1-Ethyl-3-pyrrolidinol: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic analysis of 1-Ethyl-3-pyrrolidinol (CAS: 30727-14-1), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

-

Formula: C₆H₁₃NO[1]

-

Molecular Weight: 115.17 g/mol [1]

-

Structure: An ethyl group attached to the nitrogen of a pyrrolidine ring, with a hydroxyl group at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small amount of the analyte (1-5 mg) in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a spectrometer, for instance, at a frequency of 400 or 500 MHz.[2] Key acquisition parameters include setting an appropriate spectral width, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for full proton relaxation between pulses.

¹H NMR Spectral Data: The following table summarizes the reported ¹H NMR spectral data for this compound.[3]

| Signal Label | Chemical Shift (δ, ppm) |

| L | 1.109 |

| K | 1.714 |

| J | 2.174 |

| G | 2.365 |

| F | 2.488 |

| E | 2.577 |

| D | 2.631 |

| C | 2.789 |

| B | 4.332 |

| A | 4.9 |

Interpretation:

-

~1.1 ppm (L): A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

-

~1.7-2.8 ppm (K, J, G, F, E, D, C): A series of complex multiplets arising from the methylene protons of the pyrrolidine ring and the ethyl group (-NCH₂CH₃). The diastereotopic nature of the ring protons leads to complex splitting patterns.

-

~4.3 ppm (B): A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

-

~4.9 ppm (A): A broad singlet attributed to the hydroxyl proton (-OH). The chemical shift of this peak can vary with concentration and temperature.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR spectra are typically acquired using a proton-decoupled technique, which results in a single sharp peak for each unique carbon atom.[4] The sample is prepared similarly to ¹H NMR. For a molecule of this size, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are often sufficient.[5] The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

Predicted ¹³C NMR Spectral Data: While specific experimental data is not readily available, the following table presents predicted chemical shifts based on the structure and data from analogous compounds.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~12-15 | Ethyl group methyl carbon (-C H₃) |

| ~35-40 | Pyrrolidine C4 (-C H₂-) |

| ~48-52 | Ethyl group methylene carbon (-N-C H₂CH₃) |

| ~55-60 | Pyrrolidine C5 (-N-C H₂-) |

| ~60-65 | Pyrrolidine C2 (-N-C H₂-) |

| ~68-72 | Pyrrolidine C3 (-C H-OH) |

Interpretation: The carbon atoms attached to heteroatoms (nitrogen and oxygen) are expected to be the most deshielded and appear furthest downfield. The C3 carbon, bonded to the electronegative oxygen atom, is predicted to have the highest chemical shift, followed by the carbons adjacent to the nitrogen (C2, C5, and the ethyl methylene). The aliphatic carbons of the ethyl group and at the C4 position of the ring appear at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a liquid sample like this compound, the simplest method is to prepare a "neat" thin film. A single drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second plate is placed on top to spread the liquid into a thin, uniform layer. The plates are then mounted in the spectrometer for analysis. An alternative is the Attenuated Total Reflectance (ATR) method, which requires no sample preparation beyond placing a drop of the liquid on the ATR crystal.[6]

Expected IR Absorption Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3550 - 3200 | Alcohol (O-H) | Strong, broad stretch |

| 2950 - 2850 | Alkyl (C-H) | Medium to strong stretch |

| 1260 - 1000 | Amine (C-N) | Medium stretch |

| 1150 - 1050 | Alcohol (C-O) | Strong stretch |

Interpretation:

-

Broad O-H Stretch (~3400 cm⁻¹): The most prominent feature for this molecule would be a strong, broad absorption indicating the presence of the hydroxyl group, with the broadening due to hydrogen bonding.[7]

-

C-H Stretch (~2900 cm⁻¹): Multiple peaks in this region confirm the presence of sp³-hybridized C-H bonds in the ethyl and pyrrolidine groups.[8]

-

C-N and C-O Stretches (Fingerprint Region): Strong absorptions in the 1260-1000 cm⁻¹ range will correspond to the C-N stretching of the tertiary amine and the C-O stretching of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Experimental Protocol: In a typical Electron Ionization (EI) mass spectrometry experiment, the sample is introduced into a high vacuum chamber where it is vaporized.[1] These gaseous molecules are then bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[9] This high-energy ion often undergoes fragmentation into smaller, characteristic ions. These ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.[9]

Expected Mass Spectrometry Data:

| m/z Value | Proposed Fragment |

| 115 | [C₆H₁₃NO]⁺˙ (Molecular Ion, M⁺) |

| 100 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 86 | [M - C₂H₅]⁺ (Loss of an ethyl radical via α-cleavage) |

| 70 | [C₄H₈N]⁺ (Fragment from ring cleavage) |

Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 115, corresponding to its molecular weight.[1] A key fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of the ethyl group (a mass of 29) to produce a stable ion at m/z 86, which is likely to be the base peak. Further fragmentation of the pyrrolidine ring would produce other characteristic ions.

Spectroscopic Analysis Workflow

The overall process of spectroscopic analysis follows a logical progression from sample handling to final structural confirmation. This workflow ensures that reliable and comprehensive data is obtained for the characterization of a chemical entity.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(30727-14-1) 1H NMR [m.chemicalbook.com]

- 3. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of 1-Ethyl-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-pyrrolidinol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. This chiral molecule is of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including a tertiary amine and a secondary alcohol, impart specific chemical reactivity and physical properties that are crucial for its applications. This guide provides a comprehensive overview of the physical, chemical, and safety data for this compound, along with insights into its synthesis and potential biological relevance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 1-ethylpyrrolidin-3-ol | [1] |

| Synonyms | N-Ethyl-3-pyrrolidinol, 1-Ethyl-3-hydroxypyrrolidine | [2] |

| CAS Number | 30727-14-1 | [3] |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3] |

| Appearance | Colorless to pale yellow or brown clear liquid; may be a low melting solid | [2][5][6] |

| Boiling Point | 59-61 °C at 1 mmHg | |

| Density | 0.967 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.467 | |

| Solubility | Soluble in water | [6] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the ethyl group and the pyrrolidine ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.9 | br s | -OH |

| 4.332 | m | -CH(OH)- |

| 2.789 | m | Ring CH₂ |

| 2.631 | m | Ring CH₂ |

| 2.577 | m | Ring CH₂ |

| 2.488 | m | -NCH₂CH₃ |

| 2.365 | m | Ring CH₂ |

| 2.174 | m | Ring CH₂ |

| 1.714 | m | Ring CH₂ |

| 1.109 | t | -NCH₂CH₃ |

(Data sourced from ChemicalBook)[7]

Mass Spectrometry

The NIST WebBook indicates the availability of mass spectrometry data (electron ionization) for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[8] Although the spectrum is not directly provided here, it can be accessed through the NIST database.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[2] Its reactivity is primarily dictated by the tertiary amine and the secondary hydroxyl group.

-

Basicity: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring imparts basic properties to the molecule, allowing it to react with acids to form salts.[2]

-

Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in various substitution and addition reactions.

-

Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.

Experimental Protocols

Synthesis of 1-Alkyl-3-pyrrolidinols

A common method for the synthesis of N-alkylated 3-pyrrolidinols involves the reaction of a primary amine with a suitable four-carbon dielectrophile, followed by cyclization. One such potential route is the reaction of ethylamine with 1,4-dichloro-2-butanol.[9][10]

Reaction Scheme:

Figure 1: General synthetic pathway for this compound.

General Procedure (Adaptable):

-

Reaction Setup: In a suitable reaction vessel, a solution of ethylamine in a solvent such as water or an alcohol is prepared and cooled in an ice bath.

-

Addition of Electrophile: 1,4-dichloro-2-butanol is added dropwise to the cooled ethylamine solution while maintaining a low temperature.

-

Cyclization: The reaction mixture is then heated in a sealed vessel (autoclave) under pressure to facilitate the intramolecular cyclization. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Workup: After the reaction is complete, the mixture is cooled, and the excess amine is neutralized or removed. A strong base, such as sodium hydroxide, is typically added to liberate the free base of the product.

-

Extraction: The product is then extracted from the aqueous mixture using an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[2][4]

Purification by Vacuum Distillation

Given the high boiling point of this compound at atmospheric pressure, purification is best achieved by vacuum distillation to prevent decomposition.[4]

Workflow for Vacuum Distillation:

Figure 2: Workflow for the purification of this compound.

Biological Significance

The primary documented biological significance of this compound lies in its role as a key precursor in the synthesis of the respiratory stimulant Doxapram .[1] The pyrrolidine ring system is a common scaffold in many biologically active molecules, and its derivatives have shown a wide range of pharmacological activities.[9] While there is limited publicly available information on the specific biological activity of this compound itself, its structural similarity to other bioactive pyrrolidines suggests potential for further investigation.

Logical Relationship to Doxapram Synthesis:

Figure 3: Role of this compound in Doxapram synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Skin Irritation: Category 2 (Causes skin irritation)[3]

-

Eye Irritation: Category 2 (Causes serious eye irritation)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[3]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an adaptable synthesis and purification protocol, and highlighted its significance as a pharmaceutical intermediate. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as outlined in the safety data sheets. Further research into the direct biological activities of this compound could reveal new therapeutic potentials for this versatile molecule.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. How To [chem.rochester.edu]

- 5. Pyrrolidine, 1-ethyl- [webbook.nist.gov]

- 6. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl- [webbook.nist.gov]

Technical Guide: Physicochemical and Biological Profiles of 1-Ethyl-3-pyrrolidinol and 3-(4-Chlorophenyl)-1,1-dimethylurea

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H13NO | CID 98203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound 97 30727-14-1 [sigmaaldrich.com]

- 7. nobleintermediates.com [nobleintermediates.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Doxapram - Wikipedia [en.wikipedia.org]

- 10. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 12. mims.com [mims.com]

- 13. Monuron | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-(4-Chlorophenyl)-1,1-dimethylurea | CymitQuimica [cymitquimica.com]

- 15. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-pyrrolidinol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-3-pyrrolidinol, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting known qualitative information, a detailed experimental framework for determining quantitative solubility, and an illustrative logical workflow.

Expected Solubility Profile

This compound possesses a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. This structure, featuring both a polar hydroxyl group capable of hydrogen bonding and a tertiary amine, suggests a degree of polarity and the potential for basicity.[1] Consequently, it is expected to be soluble in a range of organic solvents.

Based on available information, this compound is qualitatively described as being soluble in water, methanol, ethanol, acetone, and benzene.[1] Conversely, it is reported to be insoluble in less polar solvents such as diethyl ether and hexane.[1] A structurally similar compound, 1-Methyl-3-pyrrolidinol, is noted to be miscible with water, ethanol, and ether, which may provide some indication of the solubility behavior of its ethyl analog.[2]

Quantitative Solubility Data

| Solvent | Solvent Type | Solubility ( g/100 mL at 25°C) | Solubility (mol/L at 25°C) | Notes |

| Methanol | Polar Protic | Data to be determined | Data to be determined | Reported as soluble.[1] |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | Reported as soluble.[1] |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Reported as soluble.[1] |

| Benzene | Aromatic | Data to be determined | Data to be determined | Reported as soluble.[1] |

| Diethyl Ether | Polar Aprotic | Data to be determined | Data to be determined | Reported as insoluble.[1] |

| Hexane | Non-polar | Data to be determined | Data to be determined | Reported as insoluble.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, the Shake-Flask method is a reliable and widely used technique. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[3][4][5][6]

-

HPLC Method: Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities. Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If this compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

-

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

-

Replicates:

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Thermal Stability of N-ethyl-3-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal stability of N-ethyl-3-hydroxypyrrolidine based on data from structurally related compounds and established analytical techniques. As of the latest literature review, specific experimental thermal analysis data for N-ethyl-3-hydroxypyrrolidine is not publicly available. The information herein is intended to serve as a predictive guide for handling, storage, and formulation development.

Introduction

N-ethyl-3-hydroxypyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical synthesis and drug development. The pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. Understanding the thermal stability of this molecule is crucial for ensuring its integrity during synthesis, purification, storage, and within final formulations. Thermal decomposition can lead to the formation of impurities, loss of active ingredient, and potentially toxic byproducts. This guide summarizes the anticipated thermal behavior of N-ethyl-3-hydroxypyrrolidine by examining the thermal properties of analogous compounds, outlines standard experimental protocols for its assessment, and proposes potential decomposition pathways.

Core Technical Data (Based on Analogous Compounds)

Due to the lack of direct experimental data for N-ethyl-3-hydroxypyrrolidine, this section presents thermal stability data for structurally related compounds to provide an informed estimation of its thermal properties. The selected analogues are N-methyl-2-pyrrolidone (NMP), representing an N-alkylated pyrrolidine derivative, and pyrrolidine, the core heterocyclic ring.

Thermal Stability of Analogous Compounds

| Compound | Onset Decomposition Temp. (°C) | Key Observations | Analytical Method |

| N-Methyl-2-pyrrolidone (NMP) | ~350 (in absence of water and air) | Stable in a neutral environment. Hydrolysis can occur in alkaline conditions or in the presence of oxygen and water at elevated temperatures (120-200°C). The presence of a small amount of water can minimize thermal decomposition at temperatures above 260°C (500°F). | Not specified, likely TGA or similar thermal analysis. |

| Pyrrolidine | Pyrolysis studied at 1050 K (777°C) | High-temperature pyrolysis leads to ring-opening and the formation of a diradical intermediate (·CH₂NHCH₂·).[1] | Pyrolysis Reactor with Photoionization Mass Spectrometry |

Predicted Thermal Behavior of N-ethyl-3-hydroxypyrrolidine

Based on the data from analogous compounds, the thermal stability of N-ethyl-3-hydroxypyrrolidine is expected to be influenced by several factors:

-

The Pyrrolidine Ring: The core ring structure is relatively stable, requiring high temperatures for pyrolysis.

-

The N-ethyl Group: N-alkylation can influence thermal stability. While no direct data is available for N-ethylpyrrolidine, studies on N-alkylated ionic liquids suggest that the nature of the alkyl group can play a role in the decomposition pathway.

-

The 3-hydroxy Group: The hydroxyl group introduces a potential site for dehydration or other thermal reactions, which may lower the overall decomposition temperature compared to unsubstituted pyrrolidine.

It is anticipated that the initial decomposition of N-ethyl-3-hydroxypyrrolidine would occur at a temperature lower than that of NMP, likely in the range of 150-250°C, initiated by processes involving the hydroxyl group or the N-ethyl group.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of N-ethyl-3-hydroxypyrrolidine, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs due to decomposition or evaporation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of N-ethyl-3-hydroxypyrrolidine (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 500°C).

-

-

Data Analysis: The resulting data is a plot of mass versus temperature. The onset temperature of decomposition is determined from this curve, typically as the point of intersection of the baseline tangent with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically run under an inert nitrogen atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 0°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition (e.g., 400°C).

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks often indicate decomposition.

Mandatory Visualizations

Proposed Thermal Decomposition Pathway for the Pyrrolidine Ring

Caption: Proposed initial steps in the high-temperature pyrolysis of the pyrrolidine ring.

Experimental Workflow for Thermal Stability Analysis

Caption: Standard workflow for the comprehensive thermal analysis of a chemical substance.

Conclusion

While direct experimental data on the thermal stability of N-ethyl-3-hydroxypyrrolidine is not currently available, analysis of structurally similar compounds provides a valuable framework for predicting its behavior. It is anticipated that the thermal stability will be governed by the interplay of the pyrrolidine ring's inherent stability and the reactivity of the N-ethyl and 3-hydroxy substituents. The onset of decomposition is likely to be lower than that of N-methyl-2-pyrrolidone. For definitive data, it is imperative that experimental techniques such as Thermogravimetric Analysis and Differential Scanning Calorimetry are employed, following the protocols outlined in this guide. Such data is essential for ensuring the safe handling, storage, and effective use of N-ethyl-3-hydroxypyrrolidine in research and drug development.

References

Enantiomeric Forms of 1-Ethyl-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-pyrrolidinol is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. The presence of a stereocenter at the third carbon atom gives rise to two enantiomeric forms: (R)-1-Ethyl-3-pyrrolidinol and (S)-1-Ethyl-3-pyrrolidinol. While the racemic mixture is commercially available and used as a building block in organic synthesis, detailed studies on the individual enantiomers are not extensively documented in publicly available literature.[1] This guide provides a comprehensive overview of the known properties of racemic this compound, outlines potential synthetic and resolution strategies for its enantiomers based on analogous compounds, and discusses the importance of stereoisomerism in the context of drug discovery and development, where pyrrolidine scaffolds are prevalent.[2][3]

Introduction to this compound

This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₃NO.[1][4] It is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The pyrrolidine ring is a common structural motif in a wide array of biologically active compounds and approved drugs.[2][3] The chirality of substituted pyrrolidines can significantly influence their pharmacological and toxicological profiles, making the study of individual enantiomers a critical aspect of drug development.[5]

Physicochemical Properties

The available data primarily pertains to the racemic mixture of this compound. Specific properties for the individual enantiomers are not widely reported.

| Property | Value (for Racemic Mixture) | (R)-1-Ethyl-3-pyrrolidinol | (S)-1-Ethyl-3-pyrrolidinol |

| CAS Number | 30727-14-1[4][6] | Not Available | Not Available |

| Molecular Formula | C₆H₁₃NO[4][6] | C₆H₁₃NO | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [6] | 115.17 g/mol | 115.17 g/mol |

| Boiling Point | 59-61 °C at 1 mmHg[6] | Not Available | Not Available |

| Density | 0.967 g/mL at 25 °C[6] | Not Available | Not Available |

| Refractive Index | n20/D 1.467[6] | Not Available | Not Available |

| SMILES | CCN1CCC(O)C1[4][6] | C[C@H]1CN(CC)C1 | C[C@@H]1CN(CC)C1 |

| InChI Key | IDBNECMSCRAUNU-UHFFFAOYSA-N[4][6] | Not Available | Not Available |

Synthesis and Resolution of Enantiomers

While specific, detailed protocols for the enantioselective synthesis or resolution of this compound are not readily found in peer-reviewed literature, general methods for analogous compounds can be adapted.

Synthesis of Racemic this compound

A plausible synthetic route involves the reductive cyclization of 4-(N-ethylamino)-3-hydroxybutyronitrile. This method is described in a European patent for the preparation of pyrrolidinol compounds.[7][8]

Experimental Protocol (Adapted from EP0269258A2): [7][8]

-

Preparation of 4-(N-ethylamino)-3-hydroxybutyronitrile: This intermediate can be synthesized from precursors such as epichlorohydrin and ethylamine, followed by reaction with a cyanide source.

-

Reductive Cyclization: The 4-(N-ethylamino)-3-hydroxybutyronitrile is dissolved in a suitable solvent, such as an isopropanol-water mixture.

-

The solution is subjected to hydrogenation in the presence of a Raney nickel catalyst.

-

The reaction is carried out under hydrogen pressure at a controlled temperature until the cyclization is complete.

-

The catalyst is removed by filtration, and the racemic this compound is isolated and purified, typically by distillation under reduced pressure.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a crucial step for studying their individual properties. Common resolution techniques include:

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic base (this compound) with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved enantiomer can then be liberated from the salt.

-

Enzymatic Resolution: Lipases are often used for the kinetic resolution of racemic alcohols. One enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be employed for both analytical and preparative-scale separation of enantiomers.[9]

Experimental Protocol (General for Chiral Resolution by Diastereomeric Salt Formation):

-

Dissolve racemic this compound in a suitable solvent.

-

Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid).

-

Allow the diastereomeric salts to crystallize. This process may be initiated by seeding with a small crystal.

-

Separate the crystals by filtration.

-

Liberate the enantiomerically pure this compound from the salt by treatment with a base.

-

Extract the free base and purify.

-

Analyze the enantiomeric purity using chiral HPLC or by measuring the specific rotation.

Biological Significance and Pharmacological Context

The stereochemistry of a drug molecule is a critical determinant of its biological activity.[5] The two enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[5] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[5]

Although no specific biological activity data for the enantiomers of this compound has been found, the pyrrolidine scaffold is a key component in many pharmacologically active compounds targeting a variety of receptors and enzymes. For instance, derivatives of pyrrolidine are known to act as anticholinergic agents, with their activity being stereospecific.[10] Given the prevalence of stereospecific interactions in biological systems, it is highly probable that the (R) and (S) enantiomers of this compound, and any derivatives synthesized from them, would exhibit different biological profiles.

Conclusion

This compound is a valuable chiral building block. While detailed information on its individual enantiomers is sparse in the public domain, established methodologies for the synthesis of the racemate and general principles of chiral resolution provide a clear path for their preparation and separation. For researchers and drug development professionals working with pyrrolidine-containing molecules, the investigation of the individual stereoisomers is paramount. The synthesis and separation of the enantiomers of this compound would enable the exploration of their unique biological activities and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully characterize the enantiomeric forms of this compound and to elucidate their potential pharmacological significance.

References

- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-乙基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0269258A2 - Process for the preparation of a pyrrolidinol compound - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. US8147809B2 - Soft anticholinergic esters - Google Patents [patents.google.com]

Theoretical and Computational Studies of 1-Ethyl-3-pyrrolidinol: A Technical Guide

Introduction

1-Ethyl-3-pyrrolidinol is a heterocyclic compound belonging to the pyrrolidine class, characterized by an ethyl group attached to the nitrogen atom and a hydroxyl group at the third position of the five-membered ring.[1] This molecule serves as a valuable building block in organic synthesis and is of interest in pharmaceutical development as an intermediate for more complex molecules.[1] Its utility in various chemical reactions is also noted, where it can act as a solvent.

Despite its relevance, dedicated theoretical and computational studies on this compound are not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the established physicochemical properties of this compound and outlines a robust framework for its theoretical and computational investigation. The methodologies presented are based on established computational chemistry practices and studies performed on structurally related pyrrolidinone and benzimidazole-thiadiazole derivatives.[2][3][4] These approaches are crucial for elucidating the molecule's electronic structure, conformational landscape, and potential intermolecular interactions, which are vital for its application in drug design and materials science.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented below. These experimental values serve as a benchmark for validation of computational models.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [5][6] |

| Molecular Weight | 115.17 g/mol | [6] |

| CAS Number | 30727-14-1 | [5] |

| Boiling Point | 59-61 °C at 1 mmHg | |

| Density | 0.967 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.467 | |

| Flash Point | 74 °C (closed cup) | |

| logP (Octanol/Water) | 0.073 (Crippen Calculated) | [7] |

| Water Solubility (logS) | -0.17 (Crippen Calculated) | [7] |

Proposed Theoretical and Computational Methodologies

The following sections detail the proposed experimental protocols for a comprehensive computational study of this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It can be used to predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy levels.

Experimental Protocol:

-

Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311G(d,p) basis set.[4][8] The optimization calculations should be performed until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[2]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Conformational Analysis

This compound possesses conformational flexibility due to the pyrrolidine ring puckering and the rotation of the ethyl group. A thorough conformational analysis is essential to identify the most stable conformers and understand their relative populations.

Experimental Protocol:

-

Systematic Conformational Search: A systematic search of the potential energy surface is conducted by rotating all relevant dihedral angles (e.g., C-C and C-N bonds of the ethyl group, and the ring torsions).

-

Initial Optimization: A large number of initial conformers generated from the search are optimized using a computationally less expensive method, such as a semi-empirical method or a smaller basis set in DFT.

-

Re-optimization and Energy Refinement: The unique low-energy conformers from the initial optimization are then re-optimized at a higher level of theory, such as B3LYP/6-311G(d,p), to obtain accurate geometries and relative energies.

-

Boltzmann Population Analysis: The relative populations of the stable conformers at a given temperature (e.g., 298.15 K) are calculated using the Boltzmann distribution, based on their relative Gibbs free energies.

Hypothetical Data Presentation

The following tables illustrate the types of quantitative data that would be generated from the proposed computational studies.

Table 1: Predicted Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | N1-C2 | 1.47 |

| C3-O | 1.43 | |

| N1-C(Ethyl) | 1.48 | |

| Bond Angle | C5-N1-C2 | 108.5 |

| C2-C3-C4 | 104.2 | |

| Dihedral Angle | C5-N1-C2-C3 | -25.8 |

Table 2: Predicted Thermodynamic Properties at 298.15 K (Hypothetical)

| Property | Calculated Value |

| Zero-point Energy | 120.5 kcal/mol |

| Enthalpy | -385.2 Hartree |

| Gibbs Free Energy | -385.3 Hartree |

| Entropy | 95.8 cal/mol·K |

| Heat Capacity (Cv) | 35.2 cal/mol·K |

Table 3: Predicted Frontier Molecular Orbital Properties (Hypothetical)

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the computational study of this compound.

Caption: A typical workflow for computational chemistry studies on a small molecule.

Caption: Potential intermolecular interactions of this compound.

Caption: Logical workflow for the conformational analysis of this compound.

References

- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]

- 2. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 30727-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Hydroxypyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypyrrolidine motif is a pivotal chiral building block in the landscape of medicinal chemistry and pharmaceutical development. As a saturated five-membered nitrogen-containing heterocycle functionalized with a hydroxyl group, this scaffold provides a unique three-dimensional architecture that is crucial for establishing specific interactions with biological targets.[1][2] Its presence in a wide array of natural products, fine chemicals, and top-selling pharmaceuticals underscores its importance.[1][3][4] The precise stereochemistry offered by chiral 3-hydroxypyrrolidine derivatives is frequently essential for pharmacological activity, making stereoselective synthesis a critical aspect of its application.[5][6] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 3-hydroxypyrrolidine derivatives, with a focus on their application as enzyme inhibitors and receptor modulators.

I. Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure 3-hydroxypyrrolidine derivatives is a key challenge and a well-explored area of organic chemistry. The (S)-enantiomer, in particular, is an invaluable starting material for numerous therapeutic agents.[5][6] Methodologies range from classical cyclization reactions to modern chemoenzymatic approaches.

Key Synthetic Approaches:

-

From Chiral Precursors: A common strategy involves starting with readily available chiral molecules. For instance, optically pure 4-amino-(S)-2-hydroxybutyric acid can be converted into (S)-3-hydroxypyrrolidine through a sequence of protection, reduction, deprotection, and cyclization.[7] Another approach utilizes 1,2,4-butanetriol in an Iridium(III)-catalyzed "borrowing hydrogen" methodology to react with primary amines, forming the pyrrolidinol ring.[3]

-

Intramolecular Cyclization: These methods construct the pyrrolidine ring from an acyclic precursor. A prominent example is the synthesis from chiral 4-chloro-3-hydroxybutyronitrile. Protecting the hydroxyl group prevents side reactions and facilitates the reduction of the nitrile group to an amine, which then undergoes in-situ intramolecular cyclization to yield the desired hydroxy-protected 3-hydroxypyrrolidine with high purity.[8]

-

Chemoenzymatic and Photoenzymatic Synthesis: Modern synthetic routes leverage the high selectivity of enzymes. A one-pot photoenzymatic process has been developed that combines regioselective photochemical oxyfunctionalization of the pyrrolidine ring to generate a 3-pyrrolidinone intermediate. This is followed by an in-situ N-protection step and a highly stereoselective biocatalytic reduction or transamination, yielding chiral N-Boc-3-hydroxypyrrolidines or N-Boc-3-aminopyrrolidines with excellent conversions (>90%) and enantiomeric excess (>99%).[1][9]

Below is a generalized workflow for the synthesis and subsequent evaluation of novel 3-hydroxypyrrolidine derivatives.

II. Pharmacological Applications and Biological Activities

The 3-hydroxypyrrolidine scaffold is a privileged structure found in compounds targeting a wide spectrum of diseases, including bacterial and viral infections, cancer, and inflammatory conditions.[10] Its most prominent applications in recent drug development have been in the fields of metabolic diseases and neurology.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine exopeptidase that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[11][12] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and better glycemic control in type 2 diabetes.[13] Many potent DPP-4 inhibitors incorporate a pyrrolidine or hydroxypyrrolidine moiety. The primary or secondary amine of the scaffold is often essential, forming critical salt bridges with glutamate residues (Glu205, Glu206) in the S2 pocket of the enzyme's active site.[14]

The inhibitory potency of these derivatives can vary significantly based on their substitution patterns.

| Compound Class/Example | Target | Potency (IC₅₀) | Reference |

| 1,2,3-Triazole-5-carboximidamide Derivative | DPP-4 | 6.57 µM | [14] |

| β-Amino Amide with Triazolopiperazine | DPP-4 | 2 nM | [14] |

| 3-Aminocoumarin Derivative | DPP-4 | 3.16 µM | [14] |

| Triazolotriazine Analog | DPP-4 | 28.05 µM | [14] |

| 3-Amino-4-substituted Pyrrolidine with gem-difluorolactam | DPP-4 | Potent | [15] |

This table summarizes representative data to illustrate the range of potencies achieved.

B. Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (M1-M5) are G-protein-coupled receptors that mediate the effects of the parasympathetic nervous system.[16] M3 receptors, in particular, are involved in smooth muscle contraction and gland secretion.[17] Antagonists of the M3 receptor are therefore effective treatments for overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[17] The 3-hydroxypyrrolidine scaffold has been successfully incorporated into potent and selective M3 antagonists.[18] These compounds competitively block the binding of acetylcholine, leading to smooth muscle relaxation in the bladder and airways.[19]

C. Other Therapeutic Applications

The versatility of the 3-hydroxypyrrolidine core has led to its use in a variety of other drug classes:

-

Antihypertensives: The (S)-enantiomer is a key intermediate in the synthesis of Barnidipine, a dihydropyridine-type calcium channel blocker used to treat hypertension.[3][5]

-

CNS Agents: 3-Aryl pyrrolidine derivatives have been identified as potent and selective ligands for serotonin and dopamine receptors, indicating their potential for treating neurological and psychiatric disorders.[20]

-

Histamine Receptor Antagonists: Certain pyrrolidin-3-yl-N-methylbenzamides have been developed as potent histamine H3 receptor antagonists, with potential applications in cognitive disorders.[21]

III. Structure-Activity Relationships (SAR)

The development of potent 3-hydroxypyrrolidine-based drugs relies heavily on understanding their structure-activity relationships. The DPP-4 inhibitors serve as an excellent case study.

-

Amine Interaction: A primary or secondary amine on the pyrrolidine ring is often crucial for activity. It typically forms a salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S2 subsite of the DPP-4 active site.

-

Hydroxyl Group Role: While providing a key chiral center, the hydroxyl group itself can be modified. In the context of DPP-4, hydrophilic groups like hydroxypyrrolidine are not always well-tolerated by the lipophilic S1 pocket, suggesting that this position can be used for further functionalization to fine-tune properties like solubility and metabolic stability.[14]

-

Aromatic Substituents: Attaching aromatic or heteroaromatic groups to the pyrrolidine nitrogen often leads to beneficial π-π stacking interactions with aromatic residues in the active site, such as Phe357, significantly enhancing binding affinity.[14]

The diagram below illustrates the key pharmacophoric features for a pyrrolidine-based DPP-4 inhibitor.

IV. Key Experimental Protocols

To provide practical insight, a representative experimental protocol for a modern synthetic method is detailed below. This protocol is a synthesized example based on published chemoenzymatic procedures.[1][9]

Protocol: One-Pot Photoenzymatic Synthesis of N-Boc-(3R)-hydroxypyrrolidine

-

Objective: To synthesize enantiomerically pure N-Boc-(3R)-hydroxypyrrolidine from N-Boc-pyrrolidine in a one-pot reaction.

-

Materials:

-

N-Boc-pyrrolidine (starting material)

-

Acetone (photosensitizer)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Ketoreductase (KRED) enzyme (e.g., from a recombinant E. coli source)

-

NADPH (cofactor)

-

Isopropanol (co-substrate for cofactor regeneration)

-

Ethyl acetate (for extraction)

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄ (drying agent)

-

UV reactor (e.g., with a medium-pressure mercury lamp)

-

-

Methodology:

-

Photochemical Oxyfunctionalization:

-

In a quartz reaction vessel, dissolve N-Boc-pyrrolidine (1.0 eq.) in a mixture of acetone and phosphate buffer.

-

Irradiate the solution with a UV lamp at room temperature for 12-24 hours while stirring.

-

Monitor the reaction by TLC or GC-MS for the formation of N-Boc-3-pyrrolidinone. The acetone acts as a photosensitizer to generate the ketone intermediate.

-

-

Biocatalytic Carbonyl Reduction (In-situ):

-

Once the photochemical step is complete, transfer the reaction mixture to a glass vessel shielded from light.

-

Add the ketoreductase enzyme (KRED), NADPH (0.01 eq.), and isopropanol (1.5 eq.) to the mixture.

-

Adjust the pH to ~7.5 if necessary.

-

Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The KRED enzyme stereoselectively reduces the ketone to the (R)-alcohol, while the isopropanol and a corresponding dehydrogenase activity within the system regenerate the NADPH cofactor.

-

-

Work-up and Purification:

-

After the reaction is complete (as monitored by chiral HPLC or GC), quench the reaction by adding an equal volume of ethyl acetate.

-